Erythromycin D -

Erythromycin D

Catalog Number: EVT-1595377
CAS Number:
Molecular Formula: C36H65NO12
Molecular Weight: 703.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erythromycin D is an erythromycin. It derives from an erythronolide B. It is a conjugate base of an erythromycin D(1+).
Source

Erythromycin D is produced naturally by the fermentation of Saccharopolyspora erythraea, previously known as Streptomyces erythreus. This organism is capable of synthesizing erythromycin through complex biosynthetic pathways that involve polyketide synthases. The compound can also be obtained through semi-synthetic modifications of erythromycin A, which is the primary form of erythromycin used in medicine.

Classification

Erythromycin D falls under the classification of macrolide antibiotics. It is structurally related to other macrolides, such as erythromycin A and clarithromycin, and exhibits similar pharmacological properties. Macrolides are generally classified based on their structure and the presence of a lactone ring, which is essential for their antibacterial activity.

Synthesis Analysis

Methods

The synthesis of erythromycin D can be achieved through both natural fermentation and synthetic methods.

  1. Natural Fermentation: The primary method involves fermenting Saccharopolyspora erythraea under controlled conditions to promote the production of erythromycin D. This process typically requires optimizing various parameters such as pH, temperature, and nutrient availability.
  2. Semi-synthetic Approaches: Erythromycin D can also be synthesized from erythromycin A through chemical modifications. This includes steps like hydroxylation or methylation to alter functional groups, enhancing its pharmacological properties.

Technical Details

The fermentation process is monitored using high-performance liquid chromatography (HPLC) to quantify the yield of erythromycin D. Advanced techniques such as mass spectrometry may also be employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Erythromycin D features a complex molecular structure characterized by its large lactone ring and multiple hydroxyl groups. The molecular formula for erythromycin D is C_37H_67NO_13, indicating the presence of 37 carbon atoms, 67 hydrogen atoms, one nitrogen atom, and 13 oxygen atoms.

Data

The molecular weight of erythromycin D is approximately 703.94 g/mol. Its structural formula includes several key functional groups that contribute to its biological activity, including hydroxyl (-OH) groups that enhance solubility and reactivity.

Chemical Reactions Analysis

Reactions

Erythromycin D participates in various chemical reactions that are crucial for its antibacterial activity:

  1. Acid-Base Reactions: The presence of hydroxyl groups allows erythromycin D to engage in acid-base chemistry, influencing its solubility and interaction with bacterial ribosomes.
  2. Hydrolysis: Erythromycin D can undergo hydrolysis in aqueous environments, which may affect its stability and efficacy as an antibiotic.
  3. Complex Formation: Erythromycin D can form complexes with metal ions, which may alter its pharmacokinetic properties and enhance its therapeutic effects against resistant bacterial strains.

Technical Details

The reactions involving erythromycin D can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to monitor changes in molecular structure during chemical interactions.

Mechanism of Action

Process

Erythromycin D exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, obstructing the translocation step during translation.

Data

Research indicates that erythromycin D has a binding affinity for ribosomal RNA within the ribosomal subunit, effectively preventing peptide bond formation. This mechanism is critical in combating bacterial infections, particularly in strains resistant to other antibiotics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Erythromycin D typically appears as a white to off-white powder.
  • Solubility: It is moderately soluble in water but highly soluble in organic solvents like methanol and ethanol.
  • Melting Point: The melting point ranges around 120-130 °C.

Chemical Properties

  • Stability: Erythromycin D is sensitive to light and heat; thus, it must be stored in cool, dark conditions.
  • pH Sensitivity: The stability of erythromycin D can vary significantly with pH levels; it is more stable in acidic conditions compared to neutral or alkaline environments.
Applications

Scientific Uses

Erythromycin D has several important applications:

  1. Antibiotic Therapy: It is primarily used for treating infections caused by susceptible bacteria, especially in patients allergic to penicillin.
  2. Research Applications: Due to its unique mechanism of action, erythromycin D serves as a model compound for studies on antibiotic resistance mechanisms and drug design.
  3. Formulation Development: Erythromycin D has been explored for use in advanced drug delivery systems, including liposomal formulations that enhance bioavailability and therapeutic efficacy against resistant pathogens.
Introduction to Erythromycin D: Historical Context and Research Significance

Erythromycin D represents a pivotal molecular entity within the erythromycin biosynthetic pathway, serving as the immediate precursor to clinically significant erythromycin variants. This compound occupies a unique position in the history of antibiotic discovery and microbial chemistry. Isolated from Saccharopolyspora erythraea (originally classified as Streptomyces erythraeus), Erythromycin D was identified during the structural elucidation of the erythromycin complex in the early 1950s following the initial discovery of erythromycin by McGuire and colleagues [1] [10]. Unlike its therapeutically utilized counterparts, Erythromycin D emerged not as a terminal pharmaceutical product but as a biosynthetic intermediate of considerable biochemical importance. Research into this compound has provided fundamental insights into modular polyketide synthase (PKS) engineering and has enabled strategic manipulations of erythromycin biosynthesis for analog production [5] [8].

The characterization of Erythromycin D occurred during the golden age of antibiotic discovery when researchers were systematically fractionating fermentation broths to identify novel bioactive components. While Erythromycin A demonstrated superior antibiotic potency and became the primary therapeutic agent, Erythromycin D was recognized for its role in the biosynthetic pathway rather than direct clinical utility. This distinction established Erythromycin D as a critical subject for biochemical and genetic studies aimed at understanding macrolide assembly in actinomycetes [3] [10].

Table 1: Natural Components of the Erythromycin Complex

ComponentCore StructureC-12 ModificationC-3 SugarRelative Abundance
Erythromycin A14-membered lactone-OHDesosaminePrimary therapeutic form (60-80%)
Erythromycin B14-membered lactone-HDesosamine10-15% of total yield
Erythromycin C14-membered lactone-OHMycarose<5% of total yield
Erythromycin D14-membered lactone-HMycaroseTrace intermediate
Erythromycin E14-membered lactone-OH (C-8 modified)DesosamineMinor metabolite
Erythromycin F14-membered lactone-H (C-8 modified)MycaroseMinor metabolite

Discovery and Early Characterization in the Erythromycin Family

The identification of Erythromycin D occurred through chromatographic separation of Saccharopolyspora erythraea fermentation products during the structural characterization of the erythromycin complex. Researchers observed that this component consistently appeared as a transient metabolite in time-course fermentation studies, exhibiting a distinctive migration pattern on paper chromatography compared to Erythromycin A, B, and C [10]. Early structural analysis through chemical degradation and NMR spectroscopy revealed that Erythromycin D (originally designated as Erythrolide D) possesses a 14-membered macrolactone ring with a mycarose moiety at C-3 and lacks the hydroxyl group at C-12 that characterizes Erythromycin A [4] [7]. This structural configuration explained its reduced antibacterial activity compared to Erythromycin A.

The biosynthetic chronology of Erythromycin D was established through radiolabeled precursor studies in the 1970s. These experiments demonstrated that the compound appears approximately 48-72 hours after fermentation initiation in S. erythraea, preceding the accumulation of Erythromycin A and B. The transient nature of its accumulation suggested its role as an ephemeral intermediate rather than an end-product, distinguishing it from other erythromycin variants that accumulate in fermentation broths [3] [8]. This characteristic made Erythromycin D challenging to isolate in substantial quantities for early pharmacological studies, directing research focus instead toward understanding its biosynthetic position.

Genetic evidence for its role emerged with the sequencing of the erythromycin biosynthetic gene cluster (approximately 55 kb) in the 1990s, which revealed specific hydroxylase genes responsible for converting Erythromycin D to later-stage metabolites [3] [8]. The identification of the eryK gene, encoding a cytochrome P450 hydroxylase (CYP113A1), provided the molecular explanation for the C-12 hydroxylation step that converts Erythromycin D to Erythromycin C, confirming its central position in the pathway [3].

Position Within the Macrolide Antibiotic Classification

Erythromycin D belongs to the 14-membered macrolide subclass, characterized by a macrocyclic lactone ring composed of 14 atoms. This structural class represents the foundational architecture of medically important macrolides, distinguished from 15-membered (azalides like azithromycin) and 16-membered (spiramycin, josamycin) variants by ring size and conformational flexibility [7] [9]. Within this classification, Erythromycin D exhibits the core structural motifs definitive of macrolides: a multifunctional lactone ring, a desosamine amino sugar essential for ribosomal binding, and a neutral cladinose sugar (in its precursor forms) [5] [7].

The compound shares the characteristic biosynthetic origin of polyketide-derived macrolides, assembled through modular polyketide synthases (PKS) that incorporate acetate and propionate extender units into the growing lactone chain. Specifically, Erythromycin D is synthesized by the DEBS machinery (6-Deoxyerythronolide B Synthase) which consists of three large multifunctional proteins (DEBS1, DEBS2, DEBS3) organized into six modules containing 28 distinct catalytic domains [5] [8]. This assembly line incorporates six methylmalonyl-CoA and two malonyl-CoA extender units to form the 6-deoxyerythronolide B (6-dEB) aglycone, which undergoes subsequent glycosylation and hydroxylation steps to become Erythromycin D.

Figure 1: Structural Classification of Erythromycin D Within the Macrolide Family

14-Membered Macrolides├── Erythromycin Series│   ├── Erythromycin A (C₃₇H₆₇NO₁₃) - 12-OH, C3-desosamine│   ├── Erythromycin B (C₃₇H₆₇NO₁₂) - 12-H, C3-desosamine│   ├── Erythromycin C (C₃₆H₆₅NO₁₃) - 12-OH, C3-mycarose│   └── **Erythromycin D (C₃₆H₆₅NO₁₂) - 12-H, C3-mycarose**├── Clarithromycin (6-O-methyl erythromycin A)└── Roxithromycin (N-oxime derivative)15-Membered Macrolides (Azalides)└── Azithromycin (9a-methyl-9-deoxo-9a-aza-9a-homoerythromycin A)16-Membered Macrolides├── Tylosin├── Spiramycin└── Josamycin

Chemical Structure Analysis

The molecular architecture of Erythromycin D consists of a 14-atom lactone ring (C1-C14) with ten chiral centers exhibiting the (3R,5S,6S,7R,9R,11R,12S,13S,14R) configuration. The macrolactone core is functionalized with a mycarose sugar (L-mycarose; 3-O-α-mycarosyl) at the C-3 position and lacks hydroxylation at C-12, distinguishing it from Erythromycin C (C-12 hydroxylated) and Erythromycin A (C-12 hydroxylated plus C-3 desosamine) [4] [7]. This structural configuration is formally named as 3-α-L-mycarosyl-5-α-desosaminyl-6,11,12-trihydroxy-2,4,6,8,10,14-hexamethyl-9-oxooxacyclotetradecan-13-one.

The absence of the C-12 hydroxyl group has significant implications for ribosomal binding affinity. Comparative crystallographic studies indicate that the C-12 hydroxyl forms a critical hydrogen bond with A752 in domain II of the 23S rRNA within the bacterial 50S ribosomal subunit [7]. This interaction stabilizes the macrolide in the nascent peptide exit tunnel, explaining the reduced antibacterial activity (approximately 8-16-fold lower) of Erythromycin D compared to Erythromycin A in standard MIC assays against susceptible strains [4] [7]. Additionally, the retention of mycarose instead of desosamine at C-3 further diminishes ribosomal affinity since desosamine participates in crucial ionic interactions with A2058 in domain V of 23S rRNA [7].

Role as a Biosynthetic Intermediate in Erythromycin Production

Erythromycin D occupies a strategic branch point in the erythromycin biosynthetic pathway, serving as the substrate for two parallel enzymatic modifications: C-12 hydroxylation by EryK (P450 monooxygenase) and C-3'' sugar methylation by EryG (S-adenosylmethionine-dependent methyltransferase). This dual modification potential establishes Erythromycin D as the last common intermediate before divergent pathways produce Erythromycin C (via EryK) and Erythromycin B (via EryG) [3] [8].

The biosynthetic sequence proceeds as follows: 6-Deoxyerythronolide B (6-dEB) → 3-α-mycarosyl-6-dEB (Y) → Erythromycin D (via hydroxylation at C-6) → Erythromycin C (via EryK-mediated C-12 hydroxylation) → Erythromycin A (via EryG-mediated methylation of mycarose to desosamine). Alternatively, Erythromycin D → Erythromycin B (via EryG methylation without hydroxylation) [3] [8]. The conversion efficiency from Erythromycin D to Erythromycin C represents a critical flux control point in industrial erythromycin A production, with most high-yielding strains of S. erythraea optimized to minimize accumulation of Erythromycin D through enhanced eryK expression.

Table 2: Enzymatic Modifications of Erythromycin D in Saccharopolyspora erythraea

EnzymeGeneReaction CatalyzedProduct FormedCofactor Requirement
EryK hydroxylaseeryKC-12 hydroxylationErythromycin CO₂, NADPH
EryG methyltransferaseeryG3''-O-methylation of mycaroseErythromycin BS-adenosylmethionine
EryF hydroxylaseeryFC-6 hydroxylation (precedes EryD formation)Converts 3-α-mycarosyl-6-dEB to EryDO₂, NADPH

Genetic Engineering and Heterologous Production

The critical position of Erythromycin D in biosynthesis has made it a prime target for metabolic engineering approaches aimed at redirecting metabolic flux toward novel derivatives. Disruption of the eryK gene in S. erythraea results in exclusive accumulation of Erythromycin D and Erythromycin B, confirming its role as the substrate for C-12 hydroxylation [3]. More significantly, Erythromycin D has become a key intermediate in heterologous production systems developed in Escherichia coli, enabling combinatorial biosynthesis of novel erythromycin analogs [5] [8].

Pioneering work on reconstituting erythromycin biosynthesis in E. coli demonstrated that engineered strains expressing the entire ery cluster (approximately 55 kb encompassing 20 genes) can produce Erythromycin D as the predominant intermediate, with titers reaching approximately 10 mg/L in optimized systems [5] [8]. This heterologous production platform provides several advantages:

  • Combinatorial biosynthesis: Feeding modified aglycones to strains expressing glycosylation enzymes generates novel Erythromycin D analogs
  • Pathway simplification: Elimination of competing modifications present in S. erythraea
  • Genetic tractability: Enables rapid engineering of PKS modules and tailoring enzymes

The successful production of Erythromycin D in E. coli requires coordinated expression of three core operons:

  • The polyketide synthase operon (debs1-debs2-debs3) for 6-dEB production
  • The mycarose operon (7 genes for TDP-mycarose synthesis + eryBV transferase + eryF hydroxylase)
  • The desosamine operon (6 genes for TDP-desosamine synthesis + eryCIII transferase + eryK hydroxylase + ermE resistance gene) [5] [8]

Notably, the heterologous systems typically accumulate Erythromycin D due to suboptimal activity of EryK (C-12 hydroxylase) in E. coli, necessitating further engineering to enhance conversion to Erythromycin A. This limitation, however, positions Erythromycin D as the primary harvestable intermediate in such systems, facilitating its isolation for biochemical studies or as starting material for semisynthetic derivatives [5].

Industrial Biosynthesis and Process Optimization

During industrial fermentation of Saccharopolyspora erythraea for erythromycin A production, Erythromycin D typically constitutes <5% of total erythromycins in optimized processes. Its concentration profile follows a transient kinetic pattern, peaking at 72-96 hours of fermentation before declining as downstream products accumulate [10]. Process parameters significantly influence Erythromycin D accumulation:

  • Carbon source limitation: High glucose levels repress eryK expression, increasing EryD accumulation
  • Oxygen transfer efficiency: Suboptimal aeration reduces EryK activity (oxygen-dependent)
  • Precursor availability: Methylmalonyl-CoA pool size affects aglycone production rate

Modern metabolic engineering strategies focus on modulating the expression of eryK to minimize Erythromycin D buildup while maximizing Erythromycin A yield. Techniques include:

  • Promoter engineering to enhance eryK transcription
  • Ribosome binding site optimization to improve translation efficiency
  • Codon optimization of eryK for enhanced expression in industrial strains
  • Fermentation control strategies to maintain optimal dissolved oxygen for P450 activity

Crystallization-based purification processes exploit the differential solubility of Erythromycin D compared to Erythromycin A and B, enabling its removal during downstream processing to achieve pharmaceutical-grade erythromycin A with minimal impurities. Recent advances in continuous crystallization techniques have improved the efficiency of this separation, reducing Erythromycin D contamination to <0.5% in final API (Active Pharmaceutical Ingredient) [10].

Properties

Product Name

Erythromycin D

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C36H65NO12

Molecular Weight

703.9 g/mol

InChI

InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31+,32-,34+,35-,36-/m1/s1

InChI Key

CLQUUOKNEOQBSW-KEGKUKQHSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.